

# Early-Phase Pharmacological Profile of Keverprazan: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

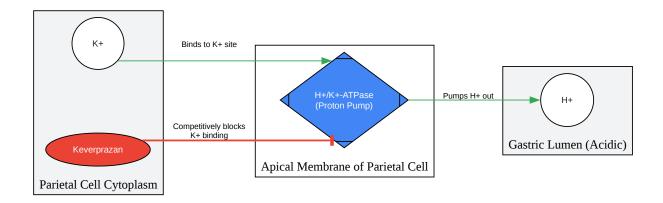
#### Introduction

**Keverprazan** (also known as KFP-H008) is a novel, orally active potassium-competitive acid blocker (P-CAB) developed for the treatment of acid-related disorders.[1] As a member of the P-CAB class, **Keverprazan** offers a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs). It competitively and reversibly binds to the potassium-binding site of the H+/K+-ATPase, the proton pump responsible for the final step of gastric acid secretion.[2][3] This mechanism allows for a rapid onset of action and potent, sustained inhibition of gastric acid production, independent of the proton pump's activation state.[2] This technical guide provides an in-depth summary of the early-phase pharmacological studies of **Keverprazan**, focusing on its preclinical and Phase I clinical development.

#### **Mechanism of Action**

**Keverprazan** exerts its pharmacological effect by directly inhibiting the gastric H+/K+-ATPase enzyme system in parietal cells. Unlike PPIs, which require an acidic environment for activation and form covalent bonds with the proton pump, **Keverprazan**'s competitive and reversible binding to the K+ binding site leads to a more immediate and controlled suppression of gastric acid.[2][3]





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Figure 1: Mechanism of Action of Keverprazan on H+/K+-ATPase.

## **Preclinical Pharmacology**

While extensive preclinical data for **Keverprazan** have not been publicly released, available information indicates its potent and selective inhibitory activity on the gastric proton pump.

#### In Vitro Studies

**Keverprazan** has been shown to be a potent inhibitor of H+/K+-ATPase activity, with a reported half-maximal inhibitory concentration (IC50) of less than 100 nM.[4] It also demonstrated selectivity for the H+/K+-ATPase over the hERG potassium channel, with an IC50 for the latter of 18.69  $\mu$ M.[4]

Table 1: In Vitro Inhibitory Activity of Keverprazan

Target	IC50	Reference
H+/K+-ATPase	< 100 nM	[4]
hERG Potassium Channel	18.69 μΜ	[4]



A common method for determining the in vitro potency of P-CABs involves using isolated H+/K+-ATPase vesicles from sources such as porcine or rabbit gastric mucosa.



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**Figure 2:** Generalized workflow for an in vitro H+/K+-ATPase inhibition assay.

- Preparation of H+/K+-ATPase Vesicles: Gastric mucosal scrapings are homogenized and subjected to differential centrifugation to isolate microsomal vesicles enriched with H+/K+-ATPase.
- Incubation: The vesicles are pre-incubated with varying concentrations of Keverprazan or a control compound in a buffered solution.
- Assay Reaction: The ATPase reaction is initiated by the addition of ATP. The hydrolysis of ATP by the H+/K+-ATPase results in the release of inorganic phosphate (Pi).
- Quantification: The amount of Pi released is quantified using a colorimetric method, such as the malachite green assay.
- Data Analysis: The percentage of enzyme inhibition at each **Keverprazan** concentration is calculated relative to a vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.

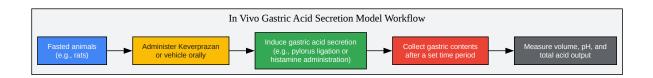
#### In Vivo Studies

Preclinical studies in animal models have demonstrated the in vivo efficacy of **Keverprazan** in inhibiting gastric acid secretion. In rats, **Keverprazan** was shown to inhibit both basal and histamine-induced gastric acid secretion.[4] Furthermore, its acid suppression effect was reported to be more potent and longer-lasting than that of the PPI lansoprazole.[5] The acid



suppression effect of **keverprazan** was found to be comparable to another P-CAB, vonoprazan.[3]

Commonly used animal models to evaluate the efficacy of gastric acid suppressants include the pylorus-ligated rat model and the histamine-stimulated gastric acid secretion model.



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Figure 3: Generalized workflow for in vivo gastric acid secretion models.

- Animal Preparation: Animals, typically rats, are fasted overnight with free access to water to ensure an empty stomach.
- Drug Administration: Keverprazan or a vehicle control is administered orally at various doses.
- Induction of Acid Secretion:
  - Pylorus Ligation: The pyloric end of the stomach is ligated under anesthesia to allow for the accumulation of gastric secretions.
  - Histamine Stimulation: A secretagogue such as histamine is administered to stimulate gastric acid secretion.
- Sample Collection: After a predetermined period, the animals are euthanized, and the stomach is isolated to collect the gastric contents.
- Analysis: The volume of the gastric juice is measured, and the pH and total acidity are determined by titration.



### **Phase I Clinical Studies**

A series of Phase I studies were conducted in healthy Chinese subjects to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of **Keverprazan**.

## Single Ascending Dose (SAD) Study (Phase Ia)

This study assessed the safety, PK, and PD of single oral doses of **Keverprazan** ranging from 5 mg to 60 mg.[2]

- Study Design: A randomized, double-blind, placebo- and active-controlled (lansoprazole 30 mg) dose-escalation study.[2]
- Participants: Healthy Chinese subjects.[2]
- Pharmacokinetic Sampling: Blood samples were collected at various time points up to 48 hours post-dose to determine plasma concentrations of Keverprazan.[5]
- Pharmacodynamic Assessment: 24-hour intragastric pH monitoring was performed to assess the effect on gastric acid secretion.[2]

Table 2: Pharmacokinetic Parameters of **Keverprazan** after Single Ascending Doses[2]

Dose	Tmax (h)	Cmax (ng/mL)	AUC0-∞ (h*ng/mL)	t1/2 (h)	CL/F (L/h)
5 mg	1.25 - 1.75	5.83	54.3	6.00 - 7.17	88.8 - 198
10 mg	1.25 - 1.75	-	-	6.00 - 7.17	88.8 - 198
20 mg	1.25 - 1.75	-	-	6.00 - 7.17	88.8 - 198
40 mg	1.25 - 1.75	-	-	6.00 - 7.17	88.8 - 198
60 mg	1.25 - 1.75	89.3	785	6.00 - 7.17	88.8 - 198

Cmax and AUC increased with the dose.



Table 3: Pharmacodynamic Parameters of **Keverprazan** after Single Ascending Doses (24-hour Intragastric pH >5 Holding-Time Ratio - HTR)[2]

Dose Group	pH >5 HTR (%)
Keverprazan 5 mg	$7.9 \pm 8.1$
Keverprazan 10 mg	26.2 ± 22.8
Keverprazan 20 mg	80.2 ± 8.8
Keverprazan 40 mg	88.1 ± 8.6
Keverprazan 60 mg	93.0 ± 1.7
Lansoprazole 30 mg	57.1 ± 26.4

The intragastric pH >5 HTR increased with the dose, reaching a plateau at 20 mg.[2] **Keverprazan** was found to be well-tolerated, with most adverse events being mild in intensity. [2]

## Food Effect Study (Phase Ib)

This study investigated the effect of a high-fat meal on the pharmacokinetics of **Keverprazan**. [2]

- Study Design: A randomized, open-label, two-period crossover study.[2]
- Participants: Healthy Chinese subjects.[2]
- Treatments: A single oral dose of Keverprazan under fasting and fed (high-fat meal) conditions.[2]

Table 4: Effect of Food on **Keverprazan** Pharmacokinetics[2]



Parameter	Geometric Mean Ratio (Fed/Fasting)	90% Confidence Interval	
Cmax	126.8%	109.0% - 147.5%	
AUC0-∞	134.9%	123.8% - 146.9%	

A high-fat meal increased the Cmax and AUC of **Keverprazan**, suggesting enhanced absorption in the fed state.[2]

## Multiple Ascending Dose (MAD) Study (Phase Ic)

This study evaluated the safety, PK, and PD of multiple oral doses of Keverprazan.[6]

- Study Design: A randomized, double-blind, positive- (vonoprazan 20 mg) and placebo-controlled study.[6]
- Participants: 26 healthy Chinese subjects.[6]
- Dosing: Keverprazan 20 mg/day or 40 mg/day, or matching placebo, or vonoprazan 20 mg/day for 7 days.[6]

A steady-state in plasma exposure was generally achieved after 7 days of treatment. [6]

Table 5: Pharmacokinetic Parameters of **Keverprazan** after Multiple Doses (Day 7)[6]

Dose	Tmax (h)	Cmax (ng/mL)	AUC (h*ng/mL)	t1/2 (h)
20 mg	1.25 - 3.0	43.1	361	6.23
40 mg	1.25 - 3.0	93.2	1131	7.01

Table 6: Pharmacodynamic Parameters of **Keverprazan** after Multiple Doses (24-hour Intragastric pH >5 Holding-Time Ratio - HTR)[6]



Dose Group	Day 1 HTR (%)	Day 7 HTR (%)
Keverprazan 20 mg	84.4	97.4
Keverprazan 40 mg	84.5	100.0
Vonoprazan 20 mg	79.1	99.0

**Keverprazan** was well-tolerated, with no serious adverse events reported.[6] The 20 mg/day dose of **Keverprazan** was sufficient to produce a significant, stable, and long-lasting inhibition of gastric acid.[6]

#### Conclusion

The early-phase pharmacological studies of **Keverprazan** demonstrate its potential as a potent and rapid-acting inhibitor of gastric acid secretion. Its mechanism as a P-CAB translates to a favorable pharmacokinetic and pharmacodynamic profile, characterized by rapid absorption, dose-proportional exposure, and sustained elevation of intragastric pH. Phase I clinical trials have established that **Keverprazan** is well-tolerated in healthy subjects, with a 20 mg oncedaily dose providing near-maximal and lasting acid suppression. These findings support the continued clinical development of **Keverprazan** for the management of acid-related gastrointestinal disorders. Further studies in patient populations are warranted to confirm its efficacy and safety in a therapeutic setting.

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